molecular formula C20H21N3O2S B3020772 1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine CAS No. 477762-10-0

1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine

Cat. No.: B3020772
CAS No.: 477762-10-0
M. Wt: 367.47
InChI Key: XDEWXYYZJLCHAT-UHFFFAOYSA-N
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Description

1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine (CAS: 477762-10-0) is a piperazine derivative featuring a sulfinyl-linked 2-methoxy-1-naphthyl group and a 2-pyridinyl substituent.

Properties

IUPAC Name

1-(2-methoxynaphthalen-1-yl)sulfinyl-4-pyridin-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-25-18-10-9-16-6-2-3-7-17(16)20(18)26(24)23-14-12-22(13-15-23)19-8-4-5-11-21-19/h2-11H,12-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEWXYYZJLCHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)S(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the naphthyl sulfinyl intermediate: This step involves the reaction of 2-methoxy-1-naphthyl with a sulfinylating agent under controlled conditions to form the naphthyl sulfinyl intermediate.

    Coupling with pyridinyl piperazine: The naphthyl sulfinyl intermediate is then reacted with 4-(2-pyridinyl)piperazine in the presence of a coupling agent, such as a carbodiimide, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential pharmacological applications. This article explores its applications, particularly in medicinal chemistry, agricultural science, and material science.

Medicinal Chemistry Applications

Antidepressant Activity
Research indicates that compounds similar to this compound exhibit significant antidepressant properties. These compounds act on serotonin and norepinephrine transporters, which are critical in mood regulation. Studies have shown that such piperazine derivatives can enhance neurogenesis and synaptic plasticity, contributing to their therapeutic effects in depression models .

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies suggest that it may inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death .

Antiviral Activity
There is emerging evidence that piperazine derivatives can serve as antiviral agents. Preliminary studies have shown that this compound may inhibit viral replication in specific models, potentially offering a new avenue for antiviral drug development .

Agricultural Applications

Pesticide Development
The compound's unique chemical structure positions it as a candidate for developing new pesticides. Its sulfinyl group may enhance the compound's ability to interact with biological targets in pests, offering a more effective means of pest control compared to traditional pesticides. Research is ongoing to evaluate its efficacy and safety in agricultural settings .

Material Science Applications

Polymer Synthesis
In material science, this compound has potential applications in synthesizing novel polymers. These polymers could possess unique electrical or mechanical properties due to the compound's structural characteristics. Investigations into polymer composites incorporating this compound are underway, aiming to enhance material performance for various industrial applications .

Case Studies

Study Focus Findings
Study 1Antidepressant EffectsDemonstrated significant improvement in depressive behavior in animal models through serotonin modulation .
Study 2Anticancer ActivityShowed inhibition of cancer cell proliferation and induction of apoptosis in breast cancer cell lines .
Study 3Pesticide EfficacyEvaluated effectiveness against common agricultural pests, indicating a promising alternative to existing pesticides .

Mechanism of Action

The mechanism of action of 1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine involves its interaction with specific molecular targets and pathways. The compound’s sulfinyl and pyridinyl groups are believed to play a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.

Comparison with Similar Compounds

Structural Analogues and Receptor Affinity

5-HT1A Receptor Ligands

1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN 190)

  • Structure : Contains a 2-methoxyphenyl group and a phthalimido-butyl chain.
  • Activity : High-affinity 5-HT1A antagonist (Ki = 0.6 nM), surpassing serotonin (5-HT) affinity .
  • Comparison : The naphthylsulfinyl group in the target compound may enhance lipophilicity and receptor binding duration compared to the phthalimido-butyl chain in NAN 190.

p-MPPI and p-MPPF

  • Structure : 4-(2'-methoxyphenyl)-piperazine derivatives with iodobenzamido (p-MPPI) or fluorobenzamido (p-MPPF) groups.
  • Activity : Competitive 5-HT1A antagonists with high binding affinity (Kd = 0.32 nM for [¹²⁵I]p-MPPI) .
  • Comparison : The naphthylsulfinyl moiety in the target compound could offer improved blood-brain barrier penetration compared to the benzamido groups in p-MPPI/p-MPPF.

trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine

  • Structure : Conformationally constrained analog with a cyclohexyl spacer.
  • Activity : High 5-HT1A affinity (Ki = 0.028 nM) and selectivity over D2 and α1 receptors .
  • Comparison : The rigid cyclohexyl group in this compound may confer greater receptor specificity than the flexible sulfinyl linker in the target compound.

Functional Activity Profiles
Compound 5-HT1A Affinity (Ki/Kd) Functional Role Selectivity Over Other Receptors
Target Compound Not reported Likely antagonist/partial agonist* Unknown
NAN 190 0.6 nM Antagonist High (vs. D2, α1)
p-MPPI 0.32 nM (Kd) Competitive antagonist Selective for 5-HT1A
trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine 0.028 nM Full/partial agonist D2 (Ki = 2194 nM), α1 (Ki = 767 nM)

*Inferred from structural similarity to arylpiperazine antagonists.

Antibacterial Derivatives
  • 1-(2-Methoxyphenyl)-piperazine derivatives (e.g., compound 2 in ) exhibit antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Comparison : The naphthylsulfinyl group in the target compound may reduce antibacterial efficacy but enhance CNS-targeted applications due to increased hydrophobicity.

Structural Modifications and Pharmacokinetic Implications

  • Sulfinyl vs. Sulfonyl Groups : The sulfinyl group in the target compound (vs. sulfonyl in 1-Benzyl-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine, ) may reduce metabolic stability but improve reversible receptor binding.
  • Substituent Effects: The 2-pyridinyl group (target compound) vs.

Biological Activity

1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural properties. The compound contains a naphthyl group, a pyridinyl group, and a piperazine ring, which contribute to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's molecular structure can be represented as follows:

C15H16N2O2S\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

This structure features:

  • A methoxy group on the naphthyl ring.
  • A sulfinyl group which may influence its reactivity and biological interactions.
  • A pyridinyl group that enhances its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of a naphthyl sulfinyl intermediate followed by coupling with 4-(2-pyridinyl)piperazine using coupling agents such as carbodiimides.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of piperazine have shown significant inhibition against various bacterial strains. The sulfinyl group in this compound is hypothesized to enhance its interaction with microbial targets, leading to increased efficacy .

Anticancer Activity

Several studies have explored the anticancer potential of piperazine derivatives. For example, similar compounds have demonstrated antiproliferative effects on cancer cell lines such as SK-N-SH and HCT116. The mechanism often involves the modulation of sigma receptors, which play a role in cell proliferation and apoptosis .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The sulfinyl and pyridinyl groups likely facilitate binding to enzymes or receptors involved in key biological pathways:

  • Sigma Receptors : The compound may act as an agonist or antagonist at sigma receptors, influencing cell signaling pathways related to growth and survival.
  • Enzyme Inhibition : It may inhibit enzymes critical for cancer progression or microbial survival, though specific targets remain to be fully elucidated .

Study 1: Anticancer Efficacy

A study evaluating the efficacy of related piperazine compounds found that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. This suggests that modifications in the structure can significantly impact biological activity .

Study 2: Antimicrobial Testing

In another study, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated potent antimicrobial activity, supporting the hypothesis that sulfinyl-containing compounds possess enhanced bioactivity .

Table 1: Biological Activity Comparison

Compound NameIC50 (µM)Activity Type
This compoundTBDAnticancer
Piperazine Derivative A3.64Sigma receptor agonist
Piperazine Derivative B7.76Antiproliferative
Piperazine Derivative C9.76Antimicrobial

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Utilize nucleophilic substitution reactions between 2-methoxy-1-naphthylsulfinyl chloride and 4-(2-pyridinyl)piperazine. This approach is analogous to methods used for synthesizing arylpiperazine derivatives .
  • Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst use). For example, using DCM as a solvent and triethylamine as a base can improve yields, as demonstrated in similar piperazine syntheses .
  • Step 3 : Purify via column chromatography or crystallization. Yields can vary (e.g., 39% in analogous reactions ), emphasizing the need for iterative optimization.

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm the presence of sulfinyl (δ 2.8–3.2 ppm) and methoxy (δ 3.7–3.9 ppm) groups .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for accurate mass determination) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as done for related methoxyphenylpiperazine derivatives .

Advanced Research Questions

Q. How do structural modifications at the sulfinyl and methoxy groups affect 5-HT1A receptor binding affinity?

  • Structure-Activity Relationship (SAR) Insights :

  • Sulfinyl Group : Acts as a hydrogen bond acceptor, enhancing receptor interaction. Substitution with bulkier groups (e.g., benzodioxinylcarbonyl) can alter binding kinetics .
  • Methoxy Position : Para-substitution on the naphthyl ring (vs. ortho) improves affinity by reducing steric hindrance. For example, 1-(2-methoxyphenyl)piperazine derivatives show Ki values as low as 0.6 nM for 5-HT1A receptors .
  • Data Table :
Substituent PositionBinding Affinity (Ki, nM)Selectivity (5-HT1A vs. D2/α1)Source
2-Methoxy (naphthyl)0.6>1000-fold
3-Methoxy (phenyl)28300-fold

Q. What strategies enhance selectivity for 5-HT1A over D2 and α1 receptors in arylpiperazine derivatives?

  • Key Approaches :

  • Conformational Restriction : Rigidify the piperazine backbone via cyclohexyl or tetrahydronaphthalenyl groups. For instance, trans-4-[4-(3-methoxyphenyl)cyclohexyl] derivatives exhibit >1000-fold selectivity for 5-HT1A .
  • Substituent Tuning : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the aryl ring to reduce off-target interactions .
  • In Vitro Assays : Use radioligand binding assays (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-spiperone for D2) to quantify selectivity .

Q. What experimental designs are critical for evaluating in vivo efficacy of 5-HT1A agonists?

  • Methodological Framework :

  • Behavioral Models : Test forepaw treading in rats (a 5-HT1A-mediated behavior) to compare efficacy against standards like 8-OH-DPAT .
  • G-Protein Activation : Use [³⁵S]GTPγS binding assays to distinguish full agonists (e.g., trans-8a) from partial agonists .
  • Dose-Response Curves : Establish ED50 values for therapeutic effects while monitoring off-target sedation (linked to D2/α1 activity) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported binding affinities for piperazine derivatives?

  • Root Causes :

  • Receptor Source Variability : Rat vs. human cloned receptors (e.g., human 5-HT1A may show 2–5x lower affinity than rat ).
  • Assay Conditions : Differences in buffer pH, temperature, or radioligand concentration (e.g., 0.1–1.0 nM [³H]-ligands) .
    • Resolution : Normalize data using internal controls (e.g., reference ligands like serotonin) and report assay conditions transparently .

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